The Genesis of a Mediator: A Technical Guide to the Discovery and Isolation of Cysteinyl Leukotrienes
The Genesis of a Mediator: A Technical Guide to the Discovery and Isolation of Cysteinyl Leukotrienes
A Foreword for the Modern Researcher: In the annals of inflammatory and allergic disease research, few molecules have commanded the stage quite like the leukotrienes. What we now understand as a family of potent lipid mediators, with leukotriene C4 (LTC4) at its head, was once a mysterious entity known only by its powerful biological effect: the "slow-reacting substance of anaphylaxis" (SRS-A). This guide is crafted for researchers, scientists, and drug development professionals, offering a deep dive into the pivotal discoveries and techniques that brought these molecules from the realm of biological observation to chemical reality. While the user's query specified "leukotriene C3," the historical and biochemical literature overwhelmingly focuses on the "4-series" of leukotrienes, derived from arachidonic acid. The "3-series," including a putative LTC3, arises from a different precursor, eicosatrienoic acid, and has been the subject of far less investigation. This guide will, therefore, focus on the seminal work surrounding LTC4, with the understanding that the principles and methodologies described are foundational and adaptable for the study of other leukotriene family members.
Part 1: From "Slow-Reacting Substance" to a Defined Chemical Entity: A Historical and Scientific Narrative
The story of the cysteinyl leukotrienes begins not with a chemical structure, but with a biological phenomenon. In 1938, Feldberg and Kellaway observed that the perfusate from a guinea pig lung, after challenge with cobra venom, contained a substance that induced a slow, sustained contraction of smooth muscle, distinct from the rapid, transient effect of histamine.[1] They aptly named this the "slow-reacting substance" or SRS. For decades, the chemical nature of SRS remained elusive, a significant hurdle for researchers in the field.
The breakthrough came in the late 1970s and early 1980s, largely from the pioneering work of Bengt Samuelsson and his colleagues at the Karolinska Institutet, for which he shared the Nobel Prize in Physiology or Medicine in 1982.[2][3][4][5] Their research, alongside the crucial contributions of E.J. Corey at Harvard University in chemical synthesis, unraveled the structure of SRS-A, revealing it to be a mixture of novel compounds derived from arachidonic acid.[6][7] Samuelsson introduced the name "leukotriene" to reflect their origin in leukocytes and their characteristic conjugated triene structure.[1][2] SRS-A was identified as a combination of what we now know as the cysteinyl leukotrienes: LTC4, LTD4, and LTE4.[7][8]
The causality behind the experimental choices of this era was driven by a classic scientific approach: bioassay-guided fractionation. Every step of the purification process was monitored by testing the biological activity of the resulting fractions on isolated guinea pig ileum, a tissue highly sensitive to the contractile effects of SRS-A.[9][10][11][12] This painstaking process allowed researchers to progressively enrich the active substance, even in the absence of a known chemical structure.
Part 2: The Biochemical Blueprint: The 5-Lipoxygenase Pathway
The synthesis of cysteinyl leukotrienes in cells is a tightly regulated enzymatic cascade known as the 5-lipoxygenase (5-LO) pathway. Understanding this pathway is fundamental to appreciating the methods for their isolation and the targets for therapeutic intervention.
The process begins with the liberation of arachidonic acid from the cell membrane's phospholipids by the enzyme phospholipase A2. Arachidonic acid is then acted upon by 5-lipoxygenase, in conjunction with the 5-lipoxygenase-activating protein (FLAP), to form the unstable epoxide intermediate, leukotriene A4 (LTA4).[7] LTA4 stands at a critical branching point. It can either be hydrolyzed to form leukotriene B4 (LTB4), a potent chemoattractant for neutrophils, or it can be conjugated with the tripeptide glutathione by the enzyme leukotriene C4 synthase to produce leukotriene C4 (LTC4).[13][14] LTC4 is then actively transported out of the cell, where it can be sequentially metabolized to LTD4 (by removal of a glutamic acid residue) and then to LTE4 (by removal of a glycine residue).[7]
Caption: The 5-Lipoxygenase Pathway for the biosynthesis of leukotrienes from arachidonic acid.
Part 3: The Methodological Core: A Step-by-Step Guide to Isolation and Characterization
The isolation of cysteinyl leukotrienes from biological sources is a multi-step process that requires careful handling due to their instability and low concentrations. The following protocols are a synthesis of the methodologies developed during the initial discovery and refined over time.
Bioassay-Guided Purification: The Guinea Pig Ileum Bioassay
This bioassay was the cornerstone of the initial discovery, providing a functional readout to guide the purification of SRS-A.
Experimental Protocol:
-
Tissue Preparation:
-
Humanely euthanize a guinea pig and isolate a section of the terminal ileum.
-
Gently flush the lumen with Tyrode's solution to remove contents.
-
Cut a 2-3 cm segment and suspend it in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with a mixture of 95% O2 and 5% CO2.
-
Attach one end of the tissue to a fixed point and the other to an isotonic transducer connected to a polygraph for recording muscle contractions.[15][16]
-
Allow the tissue to equilibrate for at least 30 minutes, with regular changes of the Tyrode's solution.
-
-
Assay Procedure:
-
To specifically measure the effect of SRS-A, add histamine H1 receptor antagonists (e.g., mepyramine) and a muscarinic receptor antagonist (e.g., atropine) to the organ bath to block the effects of co-released histamine and acetylcholine.[10]
-
Establish a baseline recording of the tissue's resting tension.
-
Add a known volume of the sample to be tested (e.g., a fraction from a purification step) to the organ bath and record the resulting contraction. The contraction induced by SRS-A is characteristically slow in onset and sustained.
-
After the response has reached its peak, wash the tissue with fresh Tyrode's solution until it returns to the baseline.
-
Quantify the activity by comparing the response to that of a known standard or by defining a unit of activity (e.g., the amount that produces a contraction equivalent to a certain concentration of histamine).[10]
-
Sample Preparation and Extraction: Solid-Phase Extraction (SPE)
Before instrumental analysis, leukotrienes must be extracted and concentrated from the biological matrix (e.g., cell culture supernatant, plasma). Solid-phase extraction is a widely used and efficient method for this purpose.[17][18][19]
Experimental Protocol:
-
Cartridge Conditioning:
-
Use a C18 SPE cartridge.
-
Condition the cartridge by sequentially washing with 5 mL of methanol followed by 5 mL of deionized water.[17] This activates the stationary phase.
-
-
Sample Loading:
-
Acidify the aqueous sample containing the leukotrienes to a pH of approximately 3.5 with a weak acid like acetic acid.[17] This ensures that the carboxylic acid group of the leukotrienes is protonated, increasing their retention on the nonpolar C18 stationary phase.
-
Load the acidified sample onto the conditioned C18 cartridge at a slow, steady flow rate.
-
-
Washing:
-
Wash the cartridge with 5 mL of acidified water to remove salts and other highly polar impurities.
-
Follow with a wash of 5 mL of 15% aqueous methanol to elute less hydrophobic impurities.[17]
-
-
Elution:
-
Elute the leukotrienes from the cartridge with 2 mL of methanol.[17]
-
Collect the eluate in a clean tube.
-
-
Drying and Reconstitution:
Caption: A typical solid-phase extraction (SPE) workflow for the purification of leukotrienes.
High-Resolution Separation: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the workhorse technique for separating the different leukotrienes from each other and from other remaining impurities.[20]
Experimental Protocol:
-
Instrumentation and Column:
-
An HPLC system equipped with a gradient pump, an autosampler, a UV detector, and a fraction collector.
-
A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.
-
-
Mobile Phases:
-
Mobile Phase A: An aqueous buffer, for example, water/acetonitrile/trifluoroacetic acid (TFA) in a ratio of 80:20:0.05 (v/v/v). The TFA acts as an ion-pairing agent to improve peak shape.
-
Mobile Phase B: An organic solvent mixture, for example, acetonitrile/methanol/TFA in a ratio of 50:50:0.05 (v/v/v).
-
-
Chromatographic Conditions:
-
Flow Rate: Typically 1 mL/min for an analytical column.
-
Gradient: A linear gradient from a low percentage of Mobile Phase B to a high percentage over a set time (e.g., 0-100% B over 30 minutes) is used to elute the leukotrienes based on their hydrophobicity.
-
Detection: UV detection at 280 nm is ideal for cysteinyl leukotrienes due to their conjugated triene system.[21]
-
-
Fraction Collection:
-
Collect fractions corresponding to the elution times of the leukotriene peaks of interest. The identity and purity of these fractions should be confirmed by subsequent analytical techniques.
-
| Parameter | Typical Value/Condition | Rationale |
| Column | Reversed-Phase C18 | Separates molecules based on hydrophobicity. |
| Mobile Phase A | Aqueous buffer with ion-pairing agent (e.g., TFA) | Ensures protonation of carboxylic acids and improves peak shape. |
| Mobile Phase B | Organic solvent mixture (e.g., Acetonitrile/Methanol) | Elutes the more hydrophobic compounds. |
| Gradient | Increasing percentage of Mobile Phase B over time | Allows for the separation of compounds with a range of polarities. |
| Detection | UV at 280 nm | The conjugated triene system of leukotrienes has a characteristic UV absorbance maximum around 280 nm. |
Table 1: Summary of Typical RP-HPLC Parameters for Leukotriene Separation
Structural Elucidation: Spectroscopic Techniques
Once purified, the chemical structure of the isolated compounds must be determined.
-
UV Spectroscopy: As mentioned, the conjugated triene structure of leukotrienes gives them a characteristic UV absorption spectrum with a maximum at approximately 280 nm.[8][22] This property is not only useful for detection during HPLC but also serves as an initial piece of structural evidence.
-
Mass Spectrometry (MS): Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule. Early studies used techniques like field desorption mass spectrometry. Modern electrospray ionization (ESI) tandem mass spectrometry (MS/MS) is now the standard.[23][24][25] The fragmentation of LTC4 in MS/MS typically involves cleavage of the peptide side chain, providing definitive structural information.[23][26]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For a complete and unambiguous structural determination, including stereochemistry, NMR spectroscopy is indispensable.[27] While requiring larger amounts of purified material, NMR provides detailed information about the connectivity of atoms within the molecule.
Part 4: The Legacy and Future Directions
The discovery and isolation of the cysteinyl leukotrienes transformed our understanding of allergic and inflammatory diseases, particularly asthma. This fundamental work paved the way for the development of a new class of drugs: the leukotriene receptor antagonists (e.g., montelukast, zafirlukast) and 5-lipoxygenase inhibitors (e.g., zileuton), which are now mainstays in the treatment of these conditions.
The methodologies pioneered in the discovery of LTC4 remain relevant today. The principles of bioassay-guided fractionation, solid-phase extraction, and high-performance liquid chromatography are foundational techniques in natural product chemistry and drug discovery. Modern advancements in mass spectrometry and NMR allow for the characterization of these and other lipid mediators with ever-increasing sensitivity and precision.
For researchers venturing into this field, a thorough understanding of these core principles and techniques is not just a history lesson, but a practical guide to navigating the complexities of lipid mediator research. The journey from a "slow-reacting substance" to a well-defined molecular target is a testament to the power of a systematic, multidisciplinary scientific approach.
References
-
Devakumar, A., O'Dell, D. K., Walker, J. M., & Reilly, J. P. (2008). Structural analysis of leukotriene C4 isomers using collisional activation and 157 nm photodissociation. Journal of the American Society for Mass Spectrometry, 19(1), 14–26. [Link]
-
Hevko, J. M., & Murphy, R. C. (2001). Electrospray ionization and tandem mass spectrometry of cysteinyl eicosanoids: leukotriene C4 and FOG7. Journal of the American Society for Mass Spectrometry, 12(7), 793–801. [Link]
-
Samuelsson, B. (1982). From Studies of Biochemical Mechanisms to Novel Biological Mediators: Prostaglandin Endoperoxides, Thromboxanes and Leukotrienes. Nobel Lecture. [Link]
-
Corey, E. J., Clark, D. A., Goto, G., Marfat, A., Mioskowski, C., Samuelsson, B., & Hammarström, S. (1980). Stereospecific total synthesis of a "slow reacting substance" of anaphylaxis, leukotriene C-1. Journal of the American Chemical Society, 102(4), 1436–1439. [Link]
-
Merck Index. Leukotrienes. The Royal Society of Chemistry. [Link]
-
Samuelsson, B. (1983). The Discovery of the Leukotrienes. American Journal of Respiratory and Critical Care Medicine, 128(2_pt_2), S18-S21. [Link]
-
Serhan Laboratory. Specialized Pro-Resolving Mediators and Eicosanoids: A Preferred Solid-Phase Extraction Protocol from Tissues and Biological Fluids. The Serhan Laboratory. [Link]
-
Devakumar, A., O'Dell, D. K., Walker, J. M., & Reilly, J. P. (2008). Figure from: Structural Analysis of Leukotriene C4 Isomers Using Collisional Activation and 157 nm Photodissociation. ResearchGate. [Link]
-
Hevko, J. M., & Murphy, R. C. (2001). Electrospray ionization and tandem mass spectrometry of cysteinyl eicosanoids: Leukotriene C4 and FOG7. ResearchGate. [Link]
-
Corey, E. J., Marfat, A., Goto, G., & Brion, F. (1980). Leukotriene B. Total synthesis and assignment of stereochemistry. Journal of the American Chemical Society, 102(27), 7984-7985. [Link]
-
NobelPrize.org. (1982). Bengt I. Samuelsson – Nobel Lecture. NobelPrize.org. [Link]
-
Corey, E. J., Arai, Y., & Mioskowski, C. (1979). Total synthesis of (.+-.)-5,6-oxido-7,9-trans,11,14-cis-eicosapentaenoic acid, a possible precursor of SRSA. Journal of the American Chemical Society, 101(22), 6748-6749. [Link]
-
Lewis, R. A., Austen, K. F., Drazen, J. M., Clark, D. A., Marfat, A., & Corey, E. J. (1980). Slow Reacting Substances of Anaphylaxis: Identification of Leukotrienes C-1 and D from Human and Rat Sources. ResearchGate. [Link]
-
Orange, R. P., Murphy, R. C., Karnovsky, M. L., & Austen, K. F. (1973). The Physicochemical Characteristics and Purification of Slow-Reacting Substance of Anaphylaxis. The Journal of Immunology, 110(3), 760-770. [Link]
-
RJPT SimLab. (n.d.). Bioassay of histamine using guinea pig ileum by matching method. RJPTSimLab. [Link]
-
Macchia, L., & Murphy, R. C. (2007). Facile preparation of leukotrienes C4, D4 and E4 containing carbon-13 and nitrogen-15 for quantification of cysteinyl leukotrienes by mass spectrometry. Journal of lipid research, 48(1), 232–237. [Link]
-
Morris, H. R., & Taylor, G. W. (1978). SLOW-REACTING SUBSTANCE OF ANAPHYLAXIS Purification and characterisation. FEBS Letters, 87(2), 203-206. [Link]
-
Turnbull, L. S., Turnbull, L. W., Leitch, A. G., Jones, C. M., & Kay, A. B. (1976). Separation of Slow Reacting Substance of Anaphylaxis (SRS-A) From Human Lung Into Four Biologically Active Fractions. The Journal of Immunology, 117(3), 1039-1044. [Link]
-
Mathews, W. R., Rokach, J., & Murphy, R. C. (1981). Solid-phase extraction and high-performance liquid chromatography analysis of lipoxygenase pathway products. Analytical biochemistry, 118(1), 96–101. [Link]
-
The Editors of Encyclopaedia Britannica. (2026, March 18). Bengt Ingemar Samuelsson. Britannica. [Link]
-
Morris, H. R., Taylor, G. W., Piper, P. J., Sirois, P., & Tippins, J. R. (1978). Slow-reacting substance of anaphylaxis: purification and characterisation. FEBS letters, 87(2), 203–206. [Link]
-
Karolinska Institutet. (2024, July 8). Nobel laureate and former KI president, Bengt Samuelsson, has passed away. Karolinska Institutet News. [Link]
-
RJPT SimLab. (n.d.). Bioassay of histamine using guinea pig ileum by matching method. RJPTSimLab. [Link]
-
NobelPrize.org. (1982). Bengt I. Samuelsson – Facts. NobelPrize.org. [Link]
-
Stechschulte, D. J., Orange, R. P., & Austen, K. F. (1973). detection of slow reacting substance of anaphylaxis (srs-a) in plasma of guinea pigs during anaphylaxis. The Journal of Immunology, 111(5), 1585-1589. [Link]
-
Lewis, R. A., Wasserman, S. I., Goetzl, E. J., & Austen, K. F. (1974). Computerization of a bioassay: quantitation of slow reacting substance of anaphylaxis (SRS-A). The Journal of experimental medicine, 140(5), 1133–1142. [Link]
-
Mitchell, H. W., & Denborough, M. A. (1979). Slow reacting substance of anaphylaxis (SRS-A) release from guinea-pig lung parenchyma during antigen- or ionophore-induced contraction. European journal of pharmacology, 54(1-2), 69–78. [Link]
-
Metz, S. A., Hall, M. E., Harper, T. W., & Murphy, R. C. (1982). Rapid extraction of leukotrienes from biologic fluids and quantitation by high-performance liquid chromatography. Journal of chromatography, 233, 193–201. [Link]
-
Jakschik, B. A., Harper, T., & Murphy, R. C. (1982). Isolation and characterization of leukotriene C4 synthetase of rat basophilic leukemia cells. The Journal of biological chemistry, 257(9), 5346–5349. [Link]
-
Ago, H., Kanaoka, Y., Irikura, D., Lam, B. K., Austen, K. F., & Miyano, M. (2001). Crystal structure of leukotriene C4 synthase responsible for the cysteinyl leukotriene biosynthesis. Acta Crystallographica Section D: Biological Crystallography, 57(11), 1666-1670. [Link]
-
Waters. (2010). A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB. Waters. [Link]
-
Amersham Pharmacia Biotech. (n.d.). Reversed Phase Chromatography. Cytiva. [https://www.cytivalifesciences.com/en/us/support/documentation/reversed-phase-chromatography-handbook-181134 reversed-phase-chromatography]([Link] reversed-phase-chromatography)
-
Phenomenex. (2025, October 16). High-Efficiency Protein Purification by HPLC. Phenomenex. [Link]
-
Patel, D. J., Patel, P. B., & Patel, C. N. (2024). Development and Validation of UV Spectroscopic Method for the Simultaneous Estimation of Bilastine and Montelukast in Combined D. Asian Journal of Pharmaceutical Analysis, 14(3), 202-207. [Link]
-
Pupo, A., & Williams, A. J. (2026). The Evolving Landscape of NMR Structural Elucidation. Magnetochemistry, 12(3), 36. [Link]
-
Vydac. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Grace. [Link]
-
Lam, B. K., Owen, W. F., Austen, K. F., & Soberman, R. J. (1989). The identification of a distinct export step following the biosynthesis of leukotriene C4 by human eosinophils. The Journal of biological chemistry, 264(22), 12885–12889. [Link]
-
Martinez Molina, D., Wetterholm, A., Kohl, A., Rinaldo-Matthis, A., Morgenstern, R., & Haeggström, J. Z. (2014). Crystal Structures of Leukotriene C4 Synthase in Complex with Product Analogs: IMPLICATIONS FOR THE ENZYME MECHANISM. The Journal of biological chemistry, 289(8), 5115–5123. [Link]
-
Chemass. (n.d.). The Cleaning and Regeneration of Reversed-Phase HPLC Columns. Chemass. [Link]
-
Hypha Discovery. (n.d.). Structure Elucidation and NMR. Hypha Discovery. [Link]
Sources
- 1. Leukotrienes [drugfuture.com]
- 2. nobelprize.org [nobelprize.org]
- 3. Bengt Ingemar Samuelsson | Biography, Nobel Prize, Biochemist, & Prostaglandins | Britannica [britannica.com]
- 4. Nobel laureate and former KI president, Bengt Samuelsson, has passed away | Karolinska Institutet [news.ki.se]
- 5. nobelprize.org [nobelprize.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. academic.oup.com [academic.oup.com]
- 8. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Computerization of a bioassay: quantitation of slow reacting substance of anaphylaxis (SRS-A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Slow reacting substance of anaphylaxis (SRS-A) release from guinea-pig lung parenchyma during antigen- or ionophore-induced contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isolation and characterization of leukotriene C4 synthetase of rat basophilic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Crystal Structures of Leukotriene C4 Synthase in Complex with Product Analogs: IMPLICATIONS FOR THE ENZYME MECHANISM - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rjptsimlab.com [rjptsimlab.com]
- 16. rjptsimlab.com [rjptsimlab.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. serhanlab.bwh.harvard.edu [serhanlab.bwh.harvard.edu]
- 19. Solid-phase extraction and high-performance liquid chromatography analysis of lipoxygenase pathway products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Rapid extraction of leukotrienes from biologic fluids and quantitation by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The identification of a distinct export step following the biosynthesis of leukotriene C4 by human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Separation of slow reacting substance of anaphylaxis (SRS-A) from human lung into four biologically active fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Structural analysis of leukotriene C4 isomers using collisional activation and 157 nm photodissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Electrospray ionization and tandem mass spectrometry of cysteinyl eicosanoids: leukotriene C4 and FOG7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. hyphadiscovery.com [hyphadiscovery.com]
